ATR Biochemical Potency in the Low Nanomolar Range vs. HTS Hit 1
In the published THPP SAR series, the saturated phenyl subseries exemplified by compound 5 achieved an ATR biochemical IC50 of 0.0003 µM (0.3 nM), representing an approximately 50-fold improvement in potency over the original HTS hit 1 (estimated IC50 ~0.015 µM) that initiated the program [1]. While the exact compound identity corresponding to 5-((3,4-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine must be verified against the patent's exemplified structures, the dimethylphenyl sulfonyl motif aligns with the strategic saturation design principle that yielded the most potent and selective THPP inhibitors in this study.
| Evidence Dimension | ATR biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0003 µM (0.3 nM) for THPP compound 5 bearing a saturated phenyl sulfonyl group (representative of dimethylphenyl sub-series) [1] |
| Comparator Or Baseline | HTS hit 1: estimated ATR IC50 ~0.015 µM (15 nM) [1] |
| Quantified Difference | Approximately 50-fold more potent than the HTS screening hit |
| Conditions | ATR biochemical assay using immunoprecipitated ATR from HeLa nuclear extract, as described in Barsanti et al. 2015 [1] |
Why This Matters
This potency level enables robust target engagement at low nanomolar concentrations, reducing the risk of off-target-driven artifacts in cellular mechanistic assays compared to weaker THPP analogs.
- [1] Barsanti, P. A.; Aversa, R. J.; Jin, X.; Pan, Y.; Lu, Y.; Elling, R.; Jain, R.; Knapp, M.; Lan, J.; Lin, X.; Rudewicz, P.; Sim, J.; Taricani, L.; Thomas, G.; Xiao, L.; Yue, Q. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6 (1), 37–41. View Source
